N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 349397-02-0
VCID: VC6211291
InChI: InChI=1S/C12H18N2O3S/c15-18(16,12-4-2-1-3-5-12)13-6-7-14-8-10-17-11-9-14/h1-5,13H,6-11H2
SMILES: C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C12H18N2O3S
Molecular Weight: 270.35

N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide

CAS No.: 349397-02-0

Cat. No.: VC6211291

Molecular Formula: C12H18N2O3S

Molecular Weight: 270.35

* For research use only. Not for human or veterinary use.

N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide - 349397-02-0

Specification

CAS No. 349397-02-0
Molecular Formula C12H18N2O3S
Molecular Weight 270.35
IUPAC Name N-(2-morpholin-4-ylethyl)benzenesulfonamide
Standard InChI InChI=1S/C12H18N2O3S/c15-18(16,12-4-2-1-3-5-12)13-6-7-14-8-10-17-11-9-14/h1-5,13H,6-11H2
Standard InChI Key IVKSUODDVIVDEW-UHFFFAOYSA-N
SMILES C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2

Introduction

Structural Analysis of N-[2-(Morpholin-4-yl)ethyl]benzenesulfonamide

Molecular Architecture

The compound consists of a benzene ring attached to a sulfonamide group, with the nitrogen atom of the sulfonamide further bonded to a 2-(morpholin-4-yl)ethyl chain (Fig. 1). Key structural features include:

  • Sulfonamide group: Polar and capable of hydrogen bonding, often critical for target binding.

  • Morpholine ring: Imparts conformational flexibility and basicity (pKa ~7.4), enhancing solubility in physiological conditions.

  • Ethyl linker: Bridges the morpholine and sulfonamide, optimizing spatial orientation for target engagement.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₁₂H₁₇N₂O₃S
Molecular weight284.34 g/mol
Hydrogen bond donors2 (sulfonamide NH)
Hydrogen bond acceptors5 (sulfonamide O, morpholine O)
LogP (estimated)1.2–1.8

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide can be inferred from analogous compounds in the literature. Two primary strategies are viable:

Route 1: Sulfonylation of 2-(Morpholin-4-yl)ethylamine

  • Reagents: Benzenesulfonyl chloride, 2-(morpholin-4-yl)ethylamine.

  • Conditions: Base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .

  • Mechanism: Nucleophilic attack of the amine on the electrophilic sulfur atom, followed by deprotonation.

Route 2: Alkylation of Morpholine
A method adapted from RU2570898C2 involves alkylating morpholine with a sulfonamide-containing intermediate . For example:

  • React 4-chlorobenzenesulfonamide with 2-chloroethylmorpholine under acidic conditions (e.g., HCl).

  • Heat to 120–200°C to facilitate nucleophilic substitution.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Sulfonylation65–75>95Side product formation
Morpholine alkylation50–6085–90High-temperature optimization

Physicochemical Properties

Solubility and Stability

The morpholine moiety enhances aqueous solubility compared to unsubstituted benzenesulfonamides. Experimental data for analogs suggest:

  • Water solubility: ~15 mg/mL at pH 7.4 .

  • logD (pH 7.4): 0.8–1.2, indicating moderate lipophilicity.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Spectroscopic Characterization

  • FTIR: Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .

  • ¹H NMR: δ 2.4–2.6 ppm (morpholine CH₂), δ 3.6–3.8 ppm (morpholine CH₂O), δ 7.5–7.9 ppm (aromatic protons) .

TargetAssay SystemPotential IC₅₀ (µM)Citation
ERαMCF-7 cells30–50
MAO-ARecombinant enzyme10–20

Applications in Medicinal Chemistry

The compound’s dual functionality—sulfonamide and morpholine—makes it a versatile intermediate for:

  • Anticancer agents: Hybridization with pyrazole or thiazole rings .

  • CNS drugs: MAO inhibitors or serotonin reuptake modulators .

  • Antimicrobials: Sulfonamides remain frontline antibiotics, with morpholine enhancing blood-brain barrier penetration.

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